REACTION_CXSMILES
|
[CH2:1](O)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[CH2:8]=[O:9].[ClH:10]>>[Cl:10][CH2:8][O:9][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]
|
Name
|
|
Quantity
|
102 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)O
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is slowly agitated
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After about 15 hours the mixture is separated
|
Duration
|
15 h
|
Type
|
ADDITION
|
Details
|
The organic portion is diluted with 50 ml of an inert solvent such as ether, hexane or toluene
|
Type
|
WASH
|
Details
|
The solution is washed twice with 100 ml of ice water
|
Type
|
CUSTOM
|
Details
|
The solvent is removed by distillation under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClCOCCCCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |